molecular formula C16H23N5O B6957566 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine

Cat. No.: B6957566
M. Wt: 301.39 g/mol
InChI Key: ANXGISGKAADYHR-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, a morpholine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-19(12-15-13-20(2)18-17-15)11-14-5-3-4-6-16(14)21-7-9-22-10-8-21/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXGISGKAADYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenyl or triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal complexes.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with metal ions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and morpholine rings facilitate binding to metal ions and biological macromolecules, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions is crucial for its function in catalysis and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-phenyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine
  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-piperidin-4-ylphenyl)methanamine
  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-pyrrolidin-4-ylphenyl)methanamine

Uniqueness

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine is unique due to the presence of both the triazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these functional groups enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various fields of research and industry.

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